molecular formula C20H20N2O3 B11052549 3-benzyl-5-methyl-1-(2-phenoxyethyl)pyrimidine-2,4(1H,3H)-dione

3-benzyl-5-methyl-1-(2-phenoxyethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B11052549
M. Wt: 336.4 g/mol
InChI Key: ZRFVCCOBGCZZCE-UHFFFAOYSA-N
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Description

3-benzyl-5-methyl-1-(2-phenoxyethyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a phenoxyethyl group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-methyl-1-(2-phenoxyethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the pyrimidine ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methylation: The methyl group can be added through a methylation reaction using methyl iodide and a strong base like sodium hydride.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced through a nucleophilic substitution reaction, where 2-phenoxyethyl bromide reacts with the pyrimidine ring in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-methyl-1-(2-phenoxyethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-benzyl-5-methyl-1-(2-phenoxyethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-5-methyl-1-(2-phenoxyethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-benzyl-5-methyl-1-(2-phenoxyethyl)pyrimidine-2,4(1H,3H)-dione: Unique due to its specific substituents and structure.

    3-benzyl-5-methylpyrimidine-2,4(1H,3H)-dione: Lacks the phenoxyethyl group.

    5-methyl-1-(2-phenoxyethyl)pyrimidine-2,4(1H,3H)-dione: Lacks the benzyl group.

Uniqueness

The uniqueness of this compound lies in its combination of substituents, which confer specific chemical and biological properties not found in similar compounds

properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

3-benzyl-5-methyl-1-(2-phenoxyethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C20H20N2O3/c1-16-14-21(12-13-25-18-10-6-3-7-11-18)20(24)22(19(16)23)15-17-8-4-2-5-9-17/h2-11,14H,12-13,15H2,1H3

InChI Key

ZRFVCCOBGCZZCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N(C1=O)CC2=CC=CC=C2)CCOC3=CC=CC=C3

Origin of Product

United States

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